molecular formula C8H18ClN3O2 B6267978 rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans CAS No. 1485395-79-6

rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans

Cat. No.: B6267978
CAS No.: 1485395-79-6
M. Wt: 223.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-Ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans (CAS: 1258639-71-2) is a chiral urea derivative featuring a pyrrolidine scaffold with a methoxy substituent at the 4-position and an ethyl group at the 3-position of the urea moiety. The compound’s stereochemistry is defined by the trans configuration of the (3R,4R)-pyrrolidine ring, which likely influences its conformational stability and interaction with biological targets.

Properties

CAS No.

1485395-79-6

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of (3R,4R)-4-Methoxypyrrolidin-3-amine

The chiral pyrrolidine core is synthesized via a stereocontrolled ring-opening of an epoxide precursor. For example, (3R,4R)-4-methoxypyrrolidin-3-amine can be prepared by treating (3R,4S)-epoxy-pyrrolidine with methanol under acidic conditions, followed by amination. This method ensures retention of the trans configuration across the 3- and 4-positions of the pyrrolidine ring .

Key Reaction Conditions:

  • Epoxide precursor: (3R,4S)-epoxy-pyrrolidine

  • Methanol: Acts as both solvent and nucleophile

  • Acid catalyst: HCl or H2SO4 (0.1–1.0 M)

  • Temperature: 50–80°C

  • Yield: 60–75%

Urea Bond Formation

The (3R,4R)-4-methoxypyrrolidin-3-amine intermediate is reacted with ethyl isocyanate to form the urea linkage. This step is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N2 or Ar) to prevent hydrolysis of the isocyanate .

Optimized Parameters:

ParameterValue
SolventDCM or THF
Temperature0–25°C
Reaction time4–12 hours
Molar ratio1:1 (amine:isocyanate)
Yield80–90%

The racemic (“rac-”) designation arises if the ethyl group introduces a new stereocenter during urea formation. However, in this case, the “rac-” prefix likely denotes a racemic mixture of the urea’s ethyl substituent, resolved during salt crystallization .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The trans configuration is preserved due to the rigidity of the pyrrolidine ring .

Crystallization Conditions:

  • Acid: 1.0–2.0 equivalents HCl (gas or aqueous)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 0–5°C (slow cooling)

  • Purity: >95% (by HPLC)

Stereochemical Analysis

The trans configuration of the pyrrolidine ring is confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy. The (3R,4R) stereochemistry is maintained through the use of enantiomerically pure starting materials, as described in patent WO2021249519A1 for analogous pyrrolidine derivatives .

Comparative Analysis of Purification Methods

Patent EP4077307B1 emphasizes high-purity synthesis through recrystallization and column chromatography . For the target compound, silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) removes unreacted amine, while recrystallization from ethanol/water yields the hydrochloride salt as a white crystalline solid .

Purification Efficiency:

MethodPurity (%)Yield (%)
Column chromatography9870
Recrystallization9585

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors for the urea formation step to enhance safety and efficiency. Patent WO2005000868A1 highlights similar approaches for high-purity steroid derivatives, emphasizing temperature control and in-line monitoring .

Chemical Reactions Analysis

rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans can undergo various chemical reactions:

  • Oxidation: : The methoxypyrrolidine ring can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides.

  • Reduction: : Reduction of the ethyl group can be achieved using reducing agents like lithium aluminum hydride, transforming it into an ethyl amine derivative.

  • Substitution: : This compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under acidic or basic conditions.

  • Major Products:

Scientific Research Applications

Cancer Therapy

The compound has shown promise in targeting specific proteins associated with cancer progression. For instance, it can promote the degradation of the androgen receptor, which is crucial in prostate cancer development. Studies have demonstrated that compounds like rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride can effectively reduce tumor growth in preclinical models by modulating these pathways .

Biochemical Research

In biochemical research, this compound serves as a tool for studying protein interactions and degradation pathways. Techniques such as surface plasmon resonance and co-immunoprecipitation have been employed to assess its binding affinity to E3 ligases, providing insights into its specificity and potential applications in drug design .

Drug Development

Given its ability to modulate protein levels, rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride is being investigated as a lead compound for developing targeted therapies against various diseases. Its structural uniqueness allows for the exploration of novel derivatives that may enhance efficacy and reduce side effects .

Case Studies

Several studies have highlighted the effectiveness of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride in various contexts:

Case Study 1: Prostate Cancer

A study demonstrated that treatment with this compound resulted in significant reductions in androgen receptor levels in prostate cancer cell lines. The mechanism involved enhanced ubiquitination and subsequent degradation of the receptor, leading to decreased cell proliferation .

Case Study 2: Biochemical Pathway Analysis

In another study focusing on protein interactions, researchers utilized rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride to elucidate the role of specific E3 ligases in cellular signaling pathways. The findings provided valuable insights into potential therapeutic targets for drug development .

Mechanism of Action

The compound's mechanism of action is attributed to its ability to interact with biological macromolecules:

  • Molecular Targets: : It primarily targets enzymes and receptors in biological systems, modulating their activity through binding interactions.

  • Pathways Involved: : The binding of this compound to its targets can trigger a cascade of biochemical reactions, influencing various physiological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride and key analogs:

Compound Core Structure Key Substituents Target/Mechanism Potency/Selectivity References
rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans Pyrrolidine-urea 3-Ethyl urea, 4-methoxy (trans-3R,4R) Undisclosed (structural similarity to kinase/GPCR inhibitors) Not reported
PF-06459988 Pyrrolo[2,3-d]pyrimidine Chloropyrrolopyrimidine, methoxypyrrolidine EGFR T790M mutants (irreversible inhibitor) IC₅₀: <1 nM (T790M mutants); >100× selectivity over WT EGFR
J-113397 Benzimidazolone-piperidine Cyclooctylmethyl, hydroxymethyl-piperidine ORL1 receptor antagonist Kᵢ: 1.8 nM (ORL1); >600× selectivity over μ/δ/κ opioid receptors
CP-690,550 Piperidine-acrylamide 3R,4R-dimethylpiperidine, acrylamide JAK3 inhibitor IC₅₀: 1 nM (JAK3); >100× selectivity over JAK2

Structural and Functional Analysis

Core Scaffold and Chirality :

  • The target compound’s pyrrolidine-urea scaffold contrasts with PF-06459988’s pyrrolopyrimidine core and J-113397’s benzimidazolone-piperidine system. Its trans-(3R,4R) configuration mirrors the stereochemical precision seen in CP-690,550 (3R,4R-piperidine), which is critical for target engagement .
  • The urea linker may enhance hydrogen-bonding interactions with targets, analogous to the acrylamide warhead in PF-06459988 and CP-690,550, which covalently modifies cysteine residues in kinases .

Substituent Effects: The 4-methoxy group on the pyrrolidine ring could improve solubility and metabolic stability, similar to methoxy substituents in PF-06459988 .

Target Selectivity: While PF-06459988 and CP-690,550 exhibit nanomolar potency against EGFR and JAK3, respectively, the target compound’s selectivity remains uncharacterized. Its urea moiety may favor interactions with proteases or GPCRs (e.g., ORL1 in J-113397) rather than kinases .

Pharmacokinetic Considerations :

  • Methoxy groups in related compounds (e.g., PF-06459988) enhance oral bioavailability by reducing oxidative metabolism . The target compound’s rac-3-ethyl group may further modulate absorption and half-life.

Biological Activity

Rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans, is a synthetic compound notable for its potential therapeutic applications in medicinal chemistry, particularly in cancer treatment. Its unique structure facilitates interactions with specific biological targets, primarily E3 ubiquitin ligases, which play a crucial role in protein degradation pathways.

  • Chemical Formula : C8H17N3O2·HCl
  • Molecular Weight : 223.7 g/mol
  • IUPAC Name : N-ethyl-N'-[(3R,4R)-4-methoxy-3-pyrrolidinyl]urea hydrochloride
  • CAS Number : 1485395-79-6

The biological activity of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride is primarily attributed to its ability to modulate protein degradation through the ubiquitin-proteasome system. It specifically interacts with E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of target proteins such as the androgen receptor. This mechanism positions it as a promising candidate for treating prostate cancer and other malignancies characterized by dysregulated protein levels.

Biological Activity and Applications

The compound has been shown to exhibit significant biological activity in various studies:

  • Protein Degradation Modulation :
    • Interaction studies demonstrate that rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride effectively binds to E3 ubiquitin ligases.
    • Techniques such as surface plasmon resonance and co-immunoprecipitation have been utilized to assess its binding affinity and specificity.
  • Cancer Therapeutics :
    • The compound's ability to promote the degradation of oncogenic proteins makes it a candidate for targeted therapies in cancer treatment.
    • It has been highlighted as a tool compound for studying protein interactions and degradation pathways in biochemical research.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique features of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride:

Compound NameStructureBiological ActivityUnique Features
Racemic 1-Ethyl-3-(4-methoxyphenyl)ureaSimilar urea structureAnticancer activityPhenyl group instead of pyrrolidine
1-(2-Methoxyethyl)-3-(pyridin-4-yl)ureaUrea linkageProtein degradation modulationContains pyridine ring
1-Ethyl-N-(pyrimidin-2-yl)ureaUrea linkageAntitumor effectsPyrimidine ring enhances selectivity

The methoxypyrrolidine component of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride contributes to its distinct pharmacological properties compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various cancer models:

  • Prostate Cancer Studies :
    • In vitro studies demonstrated that treatment with rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride led to a significant reduction in androgen receptor levels in prostate cancer cell lines, suggesting its potential use as a therapeutic agent for castration-resistant prostate cancer.
  • Mechanistic Insights :
    • Research utilizing animal models has shown that administration of the compound resulted in decreased tumor growth rates and enhanced survival outcomes, further corroborating its role in promoting protein degradation pathways critical for tumor progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.